2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thienopyrimidine core, an ethoxyphenyl group, and a nitrophenylacetamide moiety, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of the EZH2 enzyme . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, thereby disrupting gene silencing. This can lead to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved .
Biochemical Pathways
The inhibition of the EZH2 enzyme affects the histone methylation pathway . Histone methylation is a process that can modify the structure of the chromatin and influence gene expression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression .
Pharmacokinetics
Similar compounds have been described as having good oral bioavailability
Result of Action
The result of this compound’s action is a significant antitumor activity . It has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using ethoxybenzene as a reagent.
Attachment of the Nitrophenylacetamide Moiety: This step involves the reaction of the intermediate compound with 4-nitrophenylacetic acid or its derivatives under coupling conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized derivatives of the thienopyrimidine core or ethoxyphenyl group.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thienopyrimidine chemistry and exploring new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with a similar thienopyrimidine core but different substituents.
Ethoxyphenyl Derivatives: Compounds featuring the ethoxyphenyl group with varying additional functional groups.
Nitrophenylacetamide Derivatives: Compounds with the nitrophenylacetamide moiety but different core structures.
Uniqueness
The uniqueness of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-31-17-9-7-15(8-10-17)25-21(28)20-18(11-12-32-20)24-22(25)33-13-19(27)23-14-3-5-16(6-4-14)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIXOUWTYIOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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